molecular formula C11H7FN2 B117291 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile CAS No. 148901-51-3

2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile

Cat. No.: B117291
CAS No.: 148901-51-3
M. Wt: 186.18 g/mol
InChI Key: NPZSWZGYPPDMFS-UHFFFAOYSA-N
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Description

2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile is an organic compound with the molecular formula C11H7FN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom and a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with pyrrole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the pyrrole ring displaces the fluorine atom on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile is not fully understood. it is believed to interact with specific molecular targets through its nitrile and pyrrole functional groups. These interactions can modulate biological pathways, leading to various pharmacological effects. For example, the compound may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(1H-pyrazol-1-yl)benzonitrile: Similar structure but with a pyrazole ring instead of a pyrrole ring.

    2-Fluoro-6-(1H-imidazol-1-yl)benzonitrile: Contains an imidazole ring instead of a pyrrole ring.

    2-Fluoro-6-(1H-thiazol-1-yl)benzonitrile: Features a thiazole ring in place of the pyrrole ring

Uniqueness

2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile is unique due to the presence of both a fluorine atom and a pyrrole ring on the benzonitrile core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-fluoro-6-pyrrol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZSWZGYPPDMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371562
Record name 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148901-51-3
Record name 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148901-51-3
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